molecular formula C13H16O3 B1671418 3-(Cyclopentyloxy)-4-methoxybenzaldehyde CAS No. 67387-76-2

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Cat. No. B1671418
CAS RN: 67387-76-2
M. Wt: 220.26 g/mol
InChI Key: FZFWPURYSWKIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” has been reported in the literature . For instance, a study reported the synthesis of a compound from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid, which was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine .


Molecular Structure Analysis

The molecular structure of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” can be analyzed using various techniques such as X-ray crystallography and 3D model viewers .

Scientific Research Applications

  • Spectroscopic Investigations of Related Compounds :

    • The study by Abbas, Gökce, and Bahçelī (2016) on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, utilized spectroscopic methods (vibrational, NMR, UV-vis) and quantum chemical investigations. This research provides insights into the structural and electronic properties of such compounds, which are crucial for their applications in various scientific fields (Abbas, Gökce, & Bahçelī, 2016).
  • Synthesis and Structural Analysis :

    • Jin and colleagues (2010) reported on the synthesis and structural analysis of 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde, highlighting the importance of synthesis methods in deriving new compounds with potential applications in pharmaceuticals and materials science (Jin & Zhou, 2010).
  • Chemical Reactivity and Properties :

    • Tandon et al. (2006) explored the oxidation of various aromatic aldehydes, including 4-methoxybenzaldehyde, using hydrogen peroxide and ruthenium (III) chloride. This study contributes to the understanding of the chemical reactivity of methoxybenzaldehydes, which can inform their use in synthetic chemistry and industrial applications (Tandon, Baboo, Singh, & Gayatri, 2006).
  • Intermolecular Interactions and Molecular Docking :

    • Ghalla et al. (2018) investigated 4-methoxybenzaldehyde, focusing on its intermolecular interactions and molecular docking properties. This research is significant for understanding how such compounds interact at the molecular level, which has implications for drug design and materials science (Ghalla, Issaoui, Bardak, & Atac, 2018).

Safety And Hazards

The safety data sheet for a similar compound, “3-Cyclopentyloxy-4-methoxybenzyl alcohol”, suggests that it should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

The future directions for the study of “3-(Cyclopentyloxy)-4-methoxybenzaldehyde” could involve further investigation into its synthesis, properties, and potential applications. For instance, compounds with similar structures have been studied for their potential as therapeutics for various diseases .

properties

IUPAC Name

3-cyclopentyloxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFWPURYSWKIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371006
Record name 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

CAS RN

67387-76-2
Record name 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67387-76-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Caesium carbonate (214 g, 0.66 mol) was added to a mixture of 3-hydroxy-4-methoxybenzaldehyde (100 g, 0.66 mol) and cyclopentyl bromide (98 g, 0.66 mol) in anhydrous DMF (50 ml). The reaction mixture was stirred at RT for 16 h then treated with a further portion of cyclopentyl bromide (98 g, 0.66 mol) and caesium carbonate (214 g, 0.66 mol). After a further 6 h at RT, the mixture was filtered and concentrated in vacuo. The residue was dissolved in dichloromethane (300 ml) and washed with sodium hydroxide solution (10%; 2×150 ml). The organic layer was dried (MgSO4), concentrated in vacuo, and distilled (150° C., 10-2 mbar) to afford the title compound (130 g) as a viscous colourless oil. (Found: C, 70.38; H, 7.48. C13H16O3 requires C, 70.89; H 7.32%); δH (CDCl3) 1.5-2.0 (8H, br m, CH2)4), 3.87 (3H, s, OMe), 4.80 (1H, br m, OCHCH2), 6.90 (1H, d, J 8.7 Hz. ArH ortho to OMe), 7.30-7.45 (2H, m. 2×ArH meta to OMe), and 9.77 (1 H, s, ArCHO).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cs2CO3 (214 g, 0.66 mol) was added to a mixture of 3-hydroxy-4-methoxybenzaldehyde (100 g, 0.66 mol) and cyclopentyl bromide (98 g, 0.66 mol) in anhydrous DMF (500 ml). The reaction mixture was stirred at RT for 16 h, then treated with a further portion of cyclopentyl bromide (98 g, 0.66 mol) and CS2CO3 (214 g, 0.66 mol). After a further 6h at RT, the mixture was filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (300 ml) and washed with NaOH solution (10%, 2×150 ml). The organic layer was dried (MgSO4), concentrated in vacuo, and distilled (150° C., 10-2 mbar) to afford the title compound (130 g) as a viscous colorless oil. δH (CDCl3) 1.5-2.0 (8H, br m, CH2)4), 3.87 (3H, s, OCH3), 4.80 (1H, br m, OCHCH2), 6.90 (1H, d, J 8.7 Hz, ArH ortho to OMe), 7.30-7.45 (2H, m, 2×ArH meta to OMe), and 9.77 (1H, s, ArCHO).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
[Compound]
Name
CS2CO3
Quantity
214 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol was added 40.4 g (0.72 mol) of potassium hydroxide, 1.0 g (0.01 mol) of potassium iodide, and 77.0 mL (0.72 mol) of cyclopentyl bromide. The mixture was warmed to reflux for 48 hours at the end of which time the completed reaction was cooled to room temperature and concentrated to a syrup. The resulting residue was dissolved in 500 ml of ethyl acetate, washed with one, 100-mL portion of water, with one, 50-mL portion of dilute hydrochloric acid, with one, 100-mL portion of saturated sodium bicarbonate, and with one, 50-mL portion of saturated sodium chloride. The organic fraction was dried over sodium sulfate and concentrated to dryness. The amber syrup was liquid chromatographed over 500 g of silica gel using 20% ethyl ether in hexane as an eluent to provide the analytically pure oil upon drying in vacuo.
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A stirred solution of 3-hydroxy-4-methoxybenzaldehyde (2.00 g) in dry dimethylformamide (20 mL) is treated portionwise with sodium hydride (60% dispersion in oil; 0.56 g) and the mixture is then heated for 1 hour at 50° C. It is then treated dropwise with cyclopentyl bromide (2.36 g) and is stirred and heated at 50° C. for 22 hours. The solution is diluted with water (100 mL) and extracted with diethyl ether (2×100 mL). The ethereal extracts are combined, dried over magnesium sulfate and concentrated, to give 3-cyclopentyloxy-4-methoxybenzaldehyde (1.65 g) in the form of a golden oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Cs2CO3 (214 g, 0.66 mol) was added to a mixture of 3-hydroxy-4-methoxybenzaldehyde (100 g, 0.66 mol) and cyclopentyl bromide (98 g, 0.66 mol) in anhydrous DMF (500 ml). The reaction mixture was stirred at RT for 16 h then treated with a further portion of cyclopentyl bromide (98 g, 0.66 mol) and Cs2CO3 (214 g, 0.66 mol). After a further 6 h at RT, the mixture was filtered and concentrated in vacuo. The residue was dissolved in CH2Cl2 (300 ml) and washed with NaOH solution (10%; 2×150 ml). The organic layer was dried (MgSO4), concentrated in vacuo, and distilled (150° C., 10-2 mbar) to afford the title compound (130 g) as a viscous colourless oil. δH (CDCl3) 1.5-2.0 (8H, br m, CH2)4), 3.87 (3H, s, OMe), 4.80 (1H, br m, OCHCH2), 6.90 (1H, d, J 8.7 Hz, ArH ortho to OMe), 7.30-7.45 (2H, m, 2×ArH meta to OMe), and 9.77 (1H, s, ArCHO).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
214 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Reactant of Route 6
3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Citations

For This Compound
76
Citations
C Brullo, M Massa, M Rocca, C Rotolo… - Journal of Medicinal …, 2014 - ACS Publications
A new series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives, structurally related to our hit GEBR-4a (1) and GEBR-7b (2), has been designed by changing length and functionality of …
Number of citations: 19 pubs.acs.org
C Brullo, R Ricciarelli, J Prickaerts, O Arancio… - European Journal of …, 2016 - Elsevier
Phosphodiesterase type 4D (PDE4D) has been indicated as a promising target for treating neurodegenerative pathologies such as Alzheimer's Disease (AD). By preventing cAMP …
Number of citations: 32 www.sciencedirect.com
O Bruno, C Brullo, N Arduino, S Schenone, A Ranise… - Il Farmaco, 2004 - Elsevier
… reductive amination of 3-cyclopentyloxy-4-methoxybenzaldehyde (11) … 3-cyclopentyloxy-4-methoxybenzaldehyde oxime (12), obtained from 3-cyclopentyloxy-4-methoxybenzaldehyde (…
Number of citations: 17 www.sciencedirect.com
WM El-Husseiny, MAA El-Sayed… - Journal of Enzyme …, 2020 - Taylor & Francis
… in the presence of K 2 CO 3 and a phase transfer catalyst tetrabutylammonium bromide (TBAB) in THF to obtain the key intermediate 3-cyclopentyloxy-4-methoxybenzaldehyde (2) that …
Number of citations: 11 www.tandfonline.com
AY Sukhorukov, YD Boyko, YV Nelyubina… - The Journal of …, 2012 - ACS Publications
Simple three-step asymmetric and racemic syntheses of GlaxoSmithKline’s highly potent PDE IVb inhibitor 1 were developed. The suggested approach is based on reductive domino …
Number of citations: 26 pubs.acs.org
DC Cook, RH Jones, H Kabir, DJ Lythgoe… - … Process Research & …, 1998 - ACS Publications
Development of an industrial process for 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a potent PDE IV type inhibitor, is described. The rapid identification of …
Number of citations: 24 pubs.acs.org
O Bruno, E Fedele, J Prickaerts… - British journal of …, 2011 - Wiley Online Library
… We have recently synthesized a 3-cyclopentyloxy-4-methoxybenzaldehyde derivative, structurally related to rolipram, and endowed with selective PDE4D inhibitory activity. The aim of …
Number of citations: 141 bpspubs.onlinelibrary.wiley.com
GVM Sharma, A Ramesh, A Singh, G Srikanth… - …, 2014 - pubs.rsc.org
Imidazole-based compounds are attractive targets in the design of novel chemical structures for the discovery of new drugs. In the current study, we have synthesized a series of new 2,4,…
Number of citations: 40 pubs.rsc.org
MF Brackeen, JA Stafford, DJ Cowan… - Journal of medicinal …, 1995 - ACS Publications
The synthesis and biological evaluation of cAMP-specific phosphodiesterase (PDE IV) inhibitors is described. The PDE IV inhibitor 4-(3-butoxy-4-methoxybenzyl) imidazolidin-2-one (…
Number of citations: 64 pubs.acs.org
O Bruno, A Romussi, A Spallarossa… - Journal of medicinal …, 2009 - ACS Publications
… We reported the synthesis and the biological and analytical studies of new 3-cyclopentyloxy-4-methoxybenzaldehyde derivatives which were good PDE4 inhibitors, compounds 7b and …
Number of citations: 45 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.